N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[6-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide
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Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[6-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide is a useful research compound. Its molecular formula is C26H24N6O7S and its molecular weight is 564.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Activity
Synthesis, Antitumor Activity, and Molecular Docking Study of Novel Quinazolinone Analogues A series of novel 3-benzyl-substituted-4(3H)-quinazolinones, including a compound similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[6-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide, were synthesized and evaluated for their antitumor activity. The study revealed broad-spectrum antitumor activity of these compounds, particularly against CNS, renal, breast cancer, and leukemia cell lines. Molecular docking methods indicated that these compounds bind similarly to certain existing drugs, suggesting potential therapeutic applications in cancer treatment (Al-Suwaidan et al., 2016).
Antimicrobial and Anticancer Properties
Synthesis and Characterization of Celecoxib Derivatives as Potential Antimicrobial and Anticancer Agents Research into derivatives of celecoxib, a structure related to the mentioned compound, showed promising antimicrobial and anticancer activities. These derivatives demonstrated significant activity against various cancer cell lines and certain bacterial strains without causing significant tissue damage in liver, kidney, colon, and brain (Küçükgüzel et al., 2013).
Monoamine Oxidase and Antitumor Activity
Synthesis and Biological Activity of New Quinazoline Derivatives Newly synthesized quinazoline derivatives, structurally related to the compound , exhibited high anti-monoamine oxidase and antitumor activity. These findings indicate potential applications in the treatment of neurological disorders and cancer (Markosyan et al., 2015).
Antibacterial and Antifungal Activity
Synthesis, Antibacterial, and Antifungal Activity of Pyrazoline and Pyrazole Derivatives Derivatives of pyrazoline and pyrazole, which share structural features with the mentioned compound, have been synthesized and shown to have significant antibacterial and antifungal activities. This suggests potential applications in the development of new antimicrobial agents (Hassan, 2013).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-[(5-methylpyrazolidin-3-yl)amino]-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O7S/c1-14-6-22(31-30-14)29-24(34)11-40-26-28-17-9-21-20(38-13-39-21)8-16(17)25(35)32(26)5-4-23(33)27-10-15-2-3-18-19(7-15)37-12-36-18/h2-3,7-9,14,22,30-31H,4-6,10-13H2,1H3,(H,27,33)(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCPYTVLRXVYMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NN1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CCC(=O)NCC5=CC6=C(C=C5)OCO6)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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